molecular formula C16H19N3O B7593622 (1,5-dimethylpyrazol-3-yl)-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

(1,5-dimethylpyrazol-3-yl)-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

Cat. No. B7593622
M. Wt: 269.34 g/mol
InChI Key: JESGEDKLAHCKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,5-dimethylpyrazol-3-yl)-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMQD and has the chemical formula C17H18N4O.

Mechanism of Action

The mechanism of action of DMQD is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. DMQD has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. DMQD has also been shown to modulate the release of neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
DMQD has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of neurotransmitter release, and neuroprotective effects. DMQD has also been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the advantages of DMQD is its potential as a drug candidate for the treatment of various diseases. DMQD has also been shown to have various biochemical and physiological effects, which make it a useful tool for studying enzyme activity and neurotransmitter release. However, one of the limitations of DMQD is its moderate yield during the synthesis process, which may limit its availability for research purposes.

Future Directions

There are many future directions for the study of DMQD, including further investigations into its potential as a drug candidate for the treatment of various diseases. DMQD could also be studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. Additionally, further studies could be conducted to improve the yield and purity of the synthesis process for DMQD.

Synthesis Methods

The synthesis of DMQD involves the reaction between 2-methyl-3,4-dihydroquinoline and 1,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction. The yield of the synthesis process is moderate, and the purity of the compound can be improved through further purification steps.

Scientific Research Applications

DMQD has shown potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, DMQD has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, DMQD has been investigated for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In biochemistry, DMQD has been studied for its ability to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.

properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-11-8-9-13-6-4-5-7-15(13)19(11)16(20)14-10-12(2)18(3)17-14/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESGEDKLAHCKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=O)C3=NN(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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